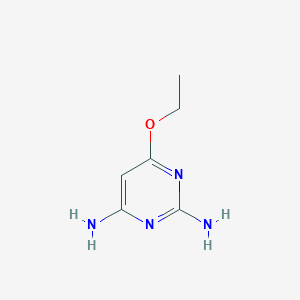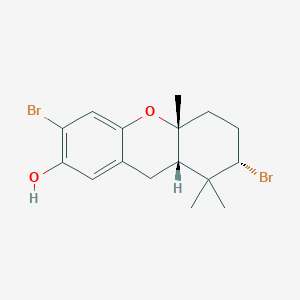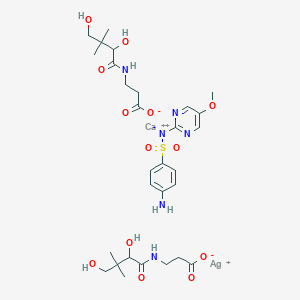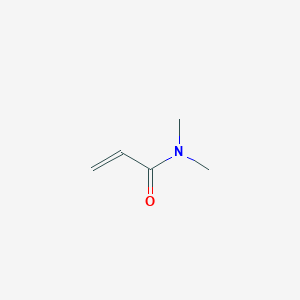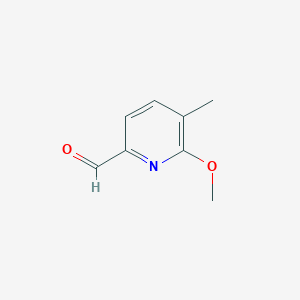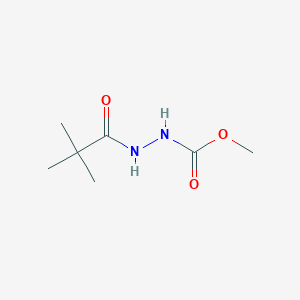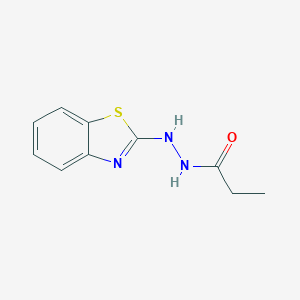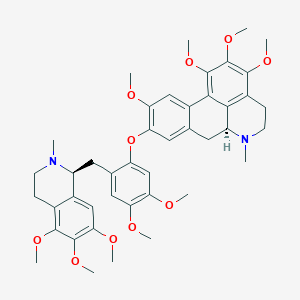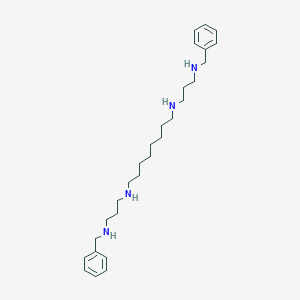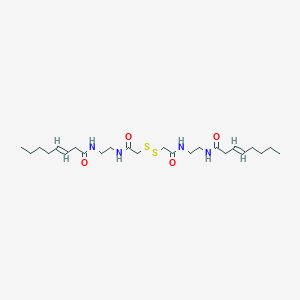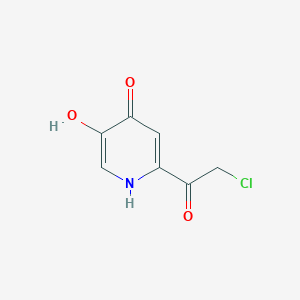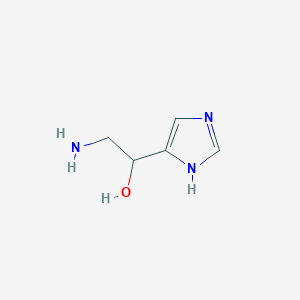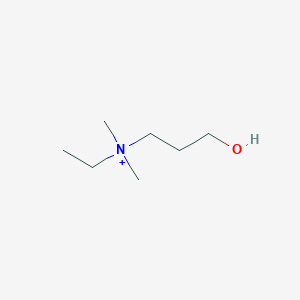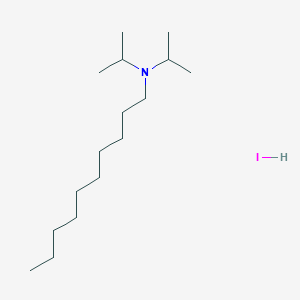
N,N-di(propan-2-yl)decan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-di(propan-2-yl)decan-1-amine, also known as DIDA, is a chemical compound that has gained attention in scientific research due to its unique properties. DIDA is a tertiary amine that is synthesized through a multistep process and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
N,N-di(propan-2-yl)decan-1-amine has been found to act as a surfactant and has been shown to have an effect on the membrane structure of cells. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Studies have shown that N,N-di(propan-2-yl)decan-1-amine has a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. It has also been found to have an effect on lipid metabolism and can modulate the expression of genes involved in lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-di(propan-2-yl)decan-1-amine is a relatively stable compound and can be easily synthesized in the laboratory. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of N,N-di(propan-2-yl)decan-1-amine is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N,N-di(propan-2-yl)decan-1-amine. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential as a surfactant in the development of new drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of N,N-di(propan-2-yl)decan-1-amine and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of N,N-di(propan-2-yl)decan-1-amine involves a multistep process that starts with the reaction between decanoic acid and propan-2-ol to form decanoate ester. This ester is then reacted with diisopropylamine to form the corresponding amide, which is then reduced with lithium aluminum hydride to produce N,N-di(propan-2-yl)decan-1-amine.
Wissenschaftliche Forschungsanwendungen
N,N-di(propan-2-yl)decan-1-amine has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. Its unique structure and properties make it a promising candidate for drug discovery and development.
Eigenschaften
CAS-Nummer |
120186-27-8 |
|---|---|
Produktname |
N,N-di(propan-2-yl)decan-1-amine |
Molekularformel |
C16H36IN |
Molekulargewicht |
369.37 g/mol |
IUPAC-Name |
N,N-di(propan-2-yl)decan-1-amine;hydroiodide |
InChI |
InChI=1S/C16H35N.HI/c1-6-7-8-9-10-11-12-13-14-17(15(2)3)16(4)5;/h15-16H,6-14H2,1-5H3;1H |
InChI-Schlüssel |
RDNMOYZEMHOLIF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN(C(C)C)C(C)C.I |
Kanonische SMILES |
CCCCCCCCCCN(C(C)C)C(C)C.I |
Synonyme |
IEM 1194 IEM-1194 N-decyl-N,N-diisopropylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



